BenchChemオンラインストアへようこそ!

7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Analgesic screening Central antinociception Hot plate test

7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-40-2) is a synthetic heterocyclic compound belonging to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one class. Its structure features a fused thiazole-pyridazine core with a phenyl substituent at position 7 and a pyrrolidine ring at position This compound (designated 10a in the primary literature) has been characterized by ¹H-NMR, ¹³C-NMR spectroscopy, and liquid chromatography–mass spectrometry, and its in vivo analgesic and anti-inflammatory activities have been quantitatively evaluated alongside structurally related analogs.

Molecular Formula C15H14N4OS
Molecular Weight 298.4 g/mol
CAS No. 1105192-40-2
Cat. No. B1415405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
CAS1105192-40-2
Molecular FormulaC15H14N4OS
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(S2)C(=NNC3=O)C4=CC=CC=C4
InChIInChI=1S/C15H14N4OS/c20-14-12-13(21-15(16-12)19-8-4-5-9-19)11(17-18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,18,20)
InChIKeyOMXYFAXQUJUTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-40-2): Baseline Identity and Core Pharmacology


7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1105192-40-2) is a synthetic heterocyclic compound belonging to the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one class [1]. Its structure features a fused thiazole-pyridazine core with a phenyl substituent at position 7 and a pyrrolidine ring at position 2. This compound (designated 10a in the primary literature) has been characterized by ¹H-NMR, ¹³C-NMR spectroscopy, and liquid chromatography–mass spectrometry, and its in vivo analgesic and anti-inflammatory activities have been quantitatively evaluated alongside structurally related analogs [1]. The compound is commercially available from multiple vendors at purities ranging from 95% to ≥98%, with a molecular formula of C₁₅H₁₄N₄OS and molecular weight of 298.36 g/mol .

Why In-Class [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones Cannot Be Interchanged with 7-Phenyl-2-pyrrolidin-1-yl (10a)


Although the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one scaffold is shared across multiple research compounds, substitution at the 2-position profoundly modulates both the magnitude and the qualitative profile of pharmacological activity. Published comparative pharmacology demonstrates that exchanging the 2-pyrrolidino group for a 2-piperidino or 2-morpholino substituent—even while holding the 7-phenyl group constant (compounds 10a, 10b, 10c)—yields divergent antinociceptive and anti-inflammatory outcomes [1]. Critically, 10a is the only member of this 7-phenyl triad to exhibit a statistically significant antiexudative effect (carrageenan edema inhibition of 30.97%), whereas 10b and 10c show negligible anti-edema activity (10.30% and 21.80%, respectively, both non-significant) [1]. Furthermore, substituting the 7-phenyl ring with a furyl or thienyl group (compounds 14–16 series) can abolish analgesic activity entirely (e.g., compound 15: +12.2% hot plate, +2.0% writhing inhibition, both non-significant) [1]. These data establish that the specific 7-phenyl/2-pyrrolidino substitution pattern of 10a is not interchangeable with close analogs without risking functional loss or gain of differing pharmacological profiles. Procurement of a generic in-class compound lacking these precise substituents introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (10a) vs. Structural Analogs and Reference Standard


Central Antinociceptive Activity: 10a vs. 2-Morpholino Analog (10c) vs. Ketorolac in the Hot Plate Model

In the hot plate test assessing supraspinal antinociception, compound 10a produced a 37.05% increase in latent period at 25 mg/kg p.o., demonstrating modest central analgesic activity. By contrast, its direct structural analog 10c (2-morpholino substitution) exhibited a 110.6% increase, and the reference drug ketorolac produced a 100.25% increase [1]. This demonstrates that while 10a possesses central antinociceptive activity, it is pharmacologically distinct from 10c—10a's lower central potency may be advantageous in experimental paradigms where peripheral-dominated analgesia with reduced central side-effect liability is desired.

Analgesic screening Central antinociception Hot plate test

Peripheral Analgesic Activity: 10a vs. 2-Piperidino Analog (10b) in the Acetic Acid-Induced Writhing Test

In the acetic acid-induced writhing test (a model of peripheral/visceral pain), compound 10a produced 27.00% inhibition of writhing at 25 mg/kg. This was not statistically significant at P<0.05. By comparison, the 2-morpholino analog 10c achieved 55.20% inhibition (significant), the 2-piperidino analog 10b showed only 21.05% inhibition (non-significant), and compound 16a (7-α-furoyl, 2-pyrrolidino) reached 66.60% inhibition (significant). Ketorolac inhibited writhing by 55.55% [1]. The data reveal that within the 7-phenyl triad (10a–c), peripheral analgesic efficacy follows the rank order 10c > 10a ≈ 10b, positioning 10a as a moderate-efficacy peripheral analgesic tool compound.

Peripheral analgesia Writhing test Visceral pain model

Anti-Inflammatory (Antiexudative) Activity: 10a as the Sole Active 7-Phenyl Analog vs. Inactive 10b/10c and Ketorolac

In the carrageenan-induced paw edema model on mice, compound 10a produced 30.97% inhibition of edema at 25 mg/kg p.o., which was statistically significant versus control (P<0.05) [1]. This represents the key differentiator within the 7-phenyl substituted triad: 10b (2-piperidino) inhibited edema by only 10.30% (non-significant) and 10c (2-morpholino) by 21.80% (non-significant). The reference drug ketorolac achieved 41.10% inhibition. Compound 16a (7-α-furoyl, 2-pyrrolidino) showed 34.80% inhibition, the only other compound with significant antiexudative activity in this series. The authors explicitly noted that 'out of the basic structures with the phenyl substituent in position 7 (10a–c), the 10a structure was the only one to reveal a valid antiexudative effect' [1].

Anti-inflammatory Carrageenan edema Antiexudative effect

Dual Peripheral + Central Analgesic Profile: 10a vs. 16a (7-α-Furoyl, 2-Pyrrolidino) Demonstrating Substituent-Dependent Activity Balance

Compound 16a (7-α-furoyl, 2-pyrrolidino) demonstrated a pronounced dual analgesic profile: significant central antinociception (+67.09% hot plate) combined with strong peripheral analgesia (−66.60% writhing inhibition) and significant antiexudative activity (−34.80%) [1]. In contrast, 10a (7-phenyl, 2-pyrrolidino) shows a more moderate and dissociated profile: central activity of +37.05% (non-significant) with peripheral analgesia of −27.00% and significant antiexudative effect of −30.97%. The replacement of 7-phenyl with 7-α-furoyl thus shifts the compound from a predominantly anti-inflammatory/antiexudative profile (10a) toward a potent dual central-peripheral analgesic profile (16a) [1]. This structure-activity divergence confirms that the 7-phenyl group is not merely a passive structural element but an active determinant of pharmacological selectivity.

Structure-activity relationship Dual analgesia Substituent effect

Class-Level Antitumor Potential of [1,3]Thiazolo[4,5-d]pyridazin-4(5H)-ones: Scaffold Activity Baseline for 10a Derivatization

A separate study by the same research group evaluated the antitumor activity of 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones in vitro against a panel of human cancer cell lines at a concentration of 10⁻⁵ mol/L [1]. The study found that the nature of the substituent at position 5 of the heterocyclic system is a critical determinant of antitumor sensitivity, with aryl substituents at position 5 conferring higher activity than alkyl or alkylamido groups. Compound 10a lacks a substituent at position 5 (R₅ = H) and was not directly tested in this antitumor panel. However, the study provides a class-level inference that the [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one scaffold is amenable to growth inhibition across the entire range of tested human cancers and that 10a's unsubstituted position 5 may serve as a synthetic handle for further derivatization toward antitumor leads [1].

Antitumor activity Cancer cell panel In vitro screening

Synthetic Accessibility: 10a Yield and Scalability vs. Analog Series

The synthesis of 10a proceeds via reflux of methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate (9a) with hydrazine hydrate in ethanolic solution, yielding the target compound in high yield [1]. The intermediate 9a was obtained in 85% yield. The overall synthetic sequence for the series of 2-(N-pyrrolidino, N-piperidino, or N-morpholino)-7-phenyl(α-furoyl or α-thienyl)-[1,3]thiazolo[4,5-d]pyridazinones 10a–c, 14–16a,b was reported with yields in the 78–87% range [1]. This consistent synthetic efficiency across the series suggests that 10a is reliably accessible and that procurement decisions need not be constrained by synthetic difficulty relative to its analogs. The well-characterized intermediate 9a (mp 165–167°C, full ¹H-NMR assignment available) provides additional quality control checkpoints for custom synthesis verification [1].

Synthetic chemistry Reaction yield Scale-up feasibility

Recommended Research and Procurement Application Scenarios for 7-Phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (10a)


Anti-Inflammatory Drug Discovery: Lead Identification Requiring Peripheral Antiexudative Activity Without Strong Central Confound

Compound 10a is the only member of the 7-phenyl [1,3]thiazolo[4,5-d]pyridazin-4(5H)-one triad to exhibit statistically significant antiexudative activity (30.97% carrageenan edema inhibition at 25 mg/kg, P<0.05), while its 2-piperidino (10b) and 2-morpholino (10c) analogs are inactive [1]. Combined with its moderate central antinociception profile (37.05% hot plate, non-significant), 10a is the preferred starting point for anti-inflammatory lead optimization programs that aim to minimize sedation or CNS-mediated side effects commonly associated with centrally-acting analgesics. Researchers should procure 10a rather than 10b or 10c when the primary screening endpoint is antiexudative/anti-inflammatory efficacy [1].

Analgesic Mechanism-of-Action Studies: Dissecting Central vs. Peripheral Components Using a Moderate-Efficacy Tool Compound

The divergent pharmacological signatures of 10a, 10b, and 10c—sharing an identical 7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one scaffold but differing only at the 2-amino substituent—make 10a an essential comparator in analgesic mechanism-of-action studies. 10a provides a moderate-efficacy reference point (peripheral analgesia 27.00%, central 37.05%, anti-inflammatory 30.97%) against which the stronger central/peripheral profiles of 10c (central 110.6%, peripheral 55.20%) and the dual-profile of 16a (central 67.09%, peripheral 66.60%) can be benchmarked [1]. Procuring the full 10a–10c set enables systematic SAR dissection of the 2-position substituent effect on analgesic modality without scaffold-level confounding [1].

Medicinal Chemistry Derivatization: Position 5 as an Unexploited Synthetic Handle for Antitumor Lead Generation

Class-level evidence demonstrates that 2,5,7-substituted [1,3]thiazolo[4,5-d]pyridazine-4(5H)-ones inhibit the growth of malignant cells across the entire range of human cancers, with aryl substituents at position 5 conferring the highest sensitivity [2]. Compound 10a bears an unsubstituted position 5 (R₅ = H), representing a versatile synthetic entry point for late-stage diversification via alkylation with arylmethyl chlorides, 2-chloroacetamide, or N-alkyl(aryl)-substituted α-chloroacetamides [2]. Medicinal chemistry teams pursuing antitumor SAR around this scaffold should preferentially procure 10a over pre-substituted position 5 analogs, as it offers maximal synthetic flexibility for library generation [2].

Analytical Reference Standard: Validated Characterization Data for Method Development and Quality Control

Compound 10a and its synthetic intermediate 9a are fully characterized with reported ¹H-NMR, ¹³C-NMR, LC-MS, melting point (intermediate 9a: 165–167°C), and elemental analysis data [1]. This comprehensive analytical package, combined with high-yield synthetic accessibility (85% for 9a, 78–87% overall series yield), positions 10a as a reliable reference standard for HPLC method development, mass spectrometry calibration, and purity verification workflows [1]. Multiple commercial vendors supply 10a at purities of 95–98%+ with certificate of analysis, enabling immediate deployment as an analytical standard without in-house synthesis [2].

Quote Request

Request a Quote for 7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.